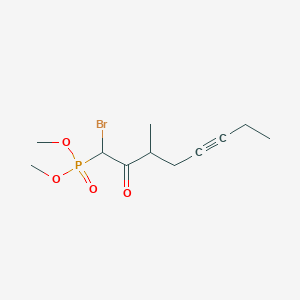
2-Diazonio-1-(4-phenoxyphenyl)ethen-1-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Diazonio-1-(4-phenoxyphenyl)ethen-1-olate is a diazonium compound characterized by the presence of a diazonium group attached to an ethenolate structure with a phenoxyphenyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-(4-phenoxyphenyl)ethen-1-olate typically involves the diazotization of an appropriate amine precursor. One common method is the reaction of 4-phenoxyaniline with nitrous acid, generated in situ from sodium nitrite and hydrochloric acid, under cold conditions. The reaction proceeds as follows:
- Dissolve 4-phenoxyaniline in hydrochloric acid.
- Cool the solution to 0-5°C.
- Add a solution of sodium nitrite dropwise while maintaining the temperature.
- Stir the reaction mixture for a specified time to complete the diazotization.
The resulting diazonium salt can be isolated and purified for further use.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Diazonio-1-(4-phenoxyphenyl)ethen-1-olate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution: Reagents like potassium iodide, copper(I) chloride, or sodium hydroxide are used under mild conditions.
Coupling: Phenols or aromatic amines in alkaline conditions are common.
Reduction: Reducing agents like sodium sulfite or stannous chloride are employed.
Major Products Formed
Substitution: Halogenated, hydroxylated, or cyanated derivatives.
Coupling: Azo dyes and pigments.
Reduction: Corresponding amines.
Applications De Recherche Scientifique
2-Diazonio-1-(4-phenoxyphenyl)ethen-1-olate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Employed in the preparation of advanced materials such as polymers and nanomaterials.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Analytical Chemistry: Utilized in the development of analytical reagents and sensors.
Mécanisme D'action
The mechanism of action of 2-Diazonio-1-(4-phenoxyphenyl)ethen-1-olate involves the reactivity of the diazonium group. The diazonium group is highly reactive and can undergo various transformations, making it a versatile intermediate in organic synthesis. The molecular targets and pathways depend on the specific reactions it undergoes, such as coupling with nucleophiles or reduction to amines.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Diazonio-1-(4-methylphenyl)ethen-1-olate
- 2-Diazonio-1-(4-nitrophenoxy)ethen-1-olate
- 2-Diazonio-1-(4-chlorophenyl)ethen-1-olate
Uniqueness
2-Diazonio-1-(4-phenoxyphenyl)ethen-1-olate is unique due to the presence of the phenoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and the types of products formed in chemical reactions, making it valuable for specific applications in organic synthesis and materials science.
Propriétés
Numéro CAS |
92060-53-2 |
|---|---|
Formule moléculaire |
C14H10N2O2 |
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
2-diazo-1-(4-phenoxyphenyl)ethanone |
InChI |
InChI=1S/C14H10N2O2/c15-16-10-14(17)11-6-8-13(9-7-11)18-12-4-2-1-3-5-12/h1-10H |
Clé InChI |
KSHJREIYDHSSIV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


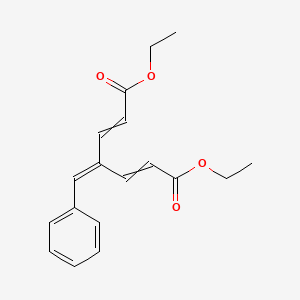
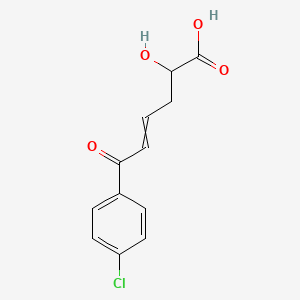
![3-Methoxydibenzo[b,e]oxepine-6,11-dione](/img/structure/B14370398.png)
![Bicyclo[2.2.2]oct-2-ene-1-carbonitrile](/img/structure/B14370402.png)
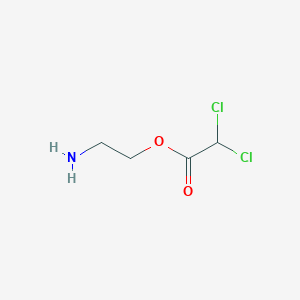
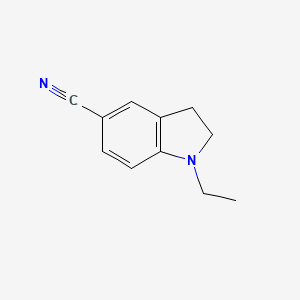
![Diphenyl[tris(trimethylsilyl)methyl]silanol](/img/structure/B14370420.png)

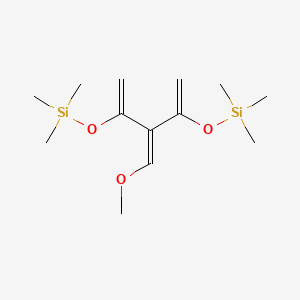

![Acetamide, N,N'-[1,1'-binaphthalene]-2,2'-diylbis-](/img/structure/B14370456.png)
![N-{3-Chloro-5-(methoxymethyl)-4-[(prop-2-yn-1-yl)oxy]phenyl}benzamide](/img/structure/B14370463.png)
